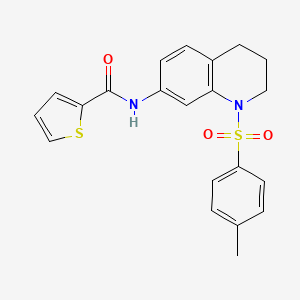

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)23-12-2-4-16-8-9-17(14-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOBHTQNOMYOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Thiophene-2-carboxamide Moiety: The final step involves the coupling of the tosylated tetrahydroquinoline with thiophene-2-carboxylic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group or the thiophene ring.

Common Reagents and Conditions

Oxidation: H2O2, TBHP, or other peroxides under mild to moderate conditions.

Reduction: NaBH4, sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroquinoline core and exhibit similar biological activities.

N-Tosyl Derivatives: Compounds with the tosyl group often show enhanced stability and reactivity.

Thiophene-2-carboxamide Derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is unique due to the combination of the tetrahydroquinoline core, the tosyl group, and the thiophene-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a tetrahydroquinoline moiety with a tosyl group and a thiophene-2-carboxamide functional group. This unique architecture enhances its solubility and bioavailability compared to other compounds in its class.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Pathogens : Compounds with similar structures have shown efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The sulfonamide and tetrahydroquinoline moieties are believed to contribute significantly to this activity.

- Cancer Cell Cytotoxicity : Tetrahydroquinoline derivatives have demonstrated potent inhibition of LPS-induced NF-κB transcriptional activity. This pathway is crucial in cancer progression and inflammation . Research indicates that certain derivatives exhibit enhanced cytotoxicity against various human cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies and Experimental Data

- In Vitro Studies : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines (e.g., NCI-H23, ACHN). Among these compounds, some exhibited cytotoxicity significantly higher than reference drugs .

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. Modifications to the thiophene and sulfonamide groups were found to significantly influence its interaction profile and selectivity towards specific enzymes or receptors.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using 2-thiophenecarbonyl chloride with a tetrahydroquinoline precursor. For example, refluxing equimolar quantities of acyl chlorides with amine intermediates in acetonitrile (as in related carboxamide syntheses) yields crystalline products . Key steps include purification via recrystallization or reverse-phase HPLC. Ensure anhydrous conditions and monitor reaction progress using TLC or LC-MS.

Q. How can the structure of this compound be validated post-synthesis?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, dihedral angles, and hydrogen-bonding networks. Refinement programs like SHELXL (for small molecules) are critical for accurate structural determination . Complement with NMR (e.g., H and C) to confirm functional groups and IR spectroscopy for carbonyl (C=O) and amide (N-H) stretches .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Screen for antimicrobial, anticancer, or enzyme inhibition (e.g., EGFR, VEGFR-2) using in vitro assays. For example, tetrahydroquinoline-thiophene hybrids have shown genotoxicity in bacterial/mammalian cells , while similar carboxamides exhibit procognitive effects at low doses . Use MTT assays for cytotoxicity and ELISA for protein-binding efficiency.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with active sites. For instance, thiophene-carboxamide derivatives docked into EGFR (PDB:1M17) showed binding scores of −9.31 kcal/mol, driven by hydrophobic interactions and hydrogen bonds with residues like Lys721 . MD simulations can assess stability over time .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology : Analyze variables such as purity (HPLC ≥95%), stereochemistry (use chiral columns for enantiomer separation), and assay conditions (e.g., cell line specificity, IC variability). For example, dihedral angles between aromatic rings (13.53° vs. 8.50°) in polymorphs may alter bioavailability . Validate using orthogonal assays (e.g., SPR for binding kinetics).

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology : Optimize via microwave-assisted synthesis (reduces time from hours to minutes) or catalytic methods (e.g., Pd-mediated coupling). achieved >50% yield in cyanidation using Zn(CN) under anhydrous conditions. Consider flow chemistry for continuous processing .

Critical Analysis of Evidence

- Synthetic Routes : and provide robust protocols, but scalability requires optimization (microwave/flow chemistry) .

- Structural Data : SHELX refinement ( ) ensures accuracy, but polymorphism () may necessitate PXRD for batch consistency.

- Biological Contradictions : Discrepancies in activity ( vs. 20) highlight the need for standardized assays and enantiomeric purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.